3,3'-Dibromo-4,4'-bipyridine
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Overview
Description
3,3'-Dibromo-4,4'-bipyridine is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of two bromine atoms attached to a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-Dibromo-4,4'-bipyridine typically involves the bromination of pyridine derivatives. One common method is the bromination of 4-(3-bromopyridin-4-yl)pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the bromination reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,3'-Dibromo-4,4'-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling and the Heck reaction.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and primary amines are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,3'-Dibromo-4,4'-bipyridine depends on its specific applicationThese interactions can modulate biological pathways and processes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: A simpler bromopyridine derivative with a single bromine atom.
4-Bromopyridine: Another bromopyridine isomer with the bromine atom at the 4-position.
2-Bromopyridine: This compound has the bromine atom at the 2-position and is used in different synthetic routes and applications.
Uniqueness
3,3'-Dibromo-4,4'-bipyridine is unique due to the presence of two bromine atoms on the pyridine ring, which enhances its reactivity and versatility in chemical synthesis. This dual bromination allows for more diverse functionalization and coupling reactions, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-bromo-4-(3-bromopyridin-4-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-9-5-13-3-1-7(9)8-2-4-14-6-10(8)12/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWAZWIFVJLUPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=C(C=NC=C2)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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